4-Ethoxy-1-nitrosonaphthalen-2-ol
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Overview
Description
4-Ethoxy-1-nitrosonaphthalen-2-ol is a naphthalene derivative, which is a class of organic compounds consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 2-ethoxynaphthalene followed by a nitrosation reaction. One common method includes dissolving 2-ethoxynaphthalene in acetic acid and then adding sodium nitrite under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-ethoxy-1-aminonaphthalen-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
4-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Nitrosonaphthalen-2-ol: Similar structure but lacks the ethoxy group.
2-Hydroxy-1-nitrosonaphthalene: Similar structure but lacks the ethoxy group and has a hydroxyl group instead.
4-Ethoxy-1-nitrosonaphthalene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the presence of both the ethoxy and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-10(14)12(13-15)9-6-4-3-5-8(9)11/h3-7,14H,2H2,1H3 |
InChI Key |
KWRJPICPPNMINS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C2=CC=CC=C21)N=O)O |
Origin of Product |
United States |
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